3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride
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Overview
Description
3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C11H11ClO5S2 and a molecular weight of 322.77 g/mol. This compound is characterized by the presence of a benzoyl chloride group attached to a sulfonyl-substituted thiolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride typically involves the reaction of 3-sulfonylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-sulfonylbenzoic acid
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction results in the formation of this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in industrial reactors with appropriate safety measures to handle the release of gases. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiolane ring can be oxidized or reduced under specific conditions, leading to different oxidation states of sulfur.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) can react with the benzoyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiolane ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the thiolane ring.
Major Products Formed
Substitution Reactions: The major products are benzoyl derivatives such as benzamides, benzoates, and benzothioates.
Oxidation and Reduction: The products vary depending on the degree of oxidation or reduction, leading to different sulfur-containing compounds.
Scientific Research Applications
3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzoyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various benzoyl derivatives, depending on the nucleophile used. The thiolane ring can also participate in redox reactions, altering its oxidation state and affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Sulfonylbenzoic Acid: The precursor to 3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride, used in similar synthetic applications.
Benzoyl Chloride: A simpler benzoyl derivative, widely used in organic synthesis.
Thiolan-3-yl Sulfonyl Compounds: Compounds containing the thiolane ring with sulfonyl substitution, used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the benzoyl chloride group and the sulfonyl-substituted thiolane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S2/c12-11(13)8-2-1-3-9(6-8)19(16,17)10-4-5-18(14,15)7-10/h1-3,6,10H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHPQQOZZZTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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